molecular formula C43H34N6O3 B1459886 N2-Tritylcandesartan CAS No. 894806-43-0

N2-Tritylcandesartan

Cat. No. B1459886
M. Wt: 682.8 g/mol
InChI Key: NMKRZXGJFVQTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N2-Tritylcandesartan” is a derivative of “Candesartan”, an angiotensin receptor blocker used mainly for the treatment of high blood pressure and congestive heart failure . The “N2-Trityl” prefix indicates that a trityl group is attached to the nitrogen atom in the “Candesartan” molecule .


Molecular Structure Analysis

The molecular structure of “N2-Tritylcandesartan” is complex, as it includes the structures of both “Candesartan” and the “Trityl” group . The exact structure can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

    Spin Labels and Spin Probes

    • Trityl radicals have been used as spin labels and spin probes . These are used in electron spin resonance (ESR) spectroscopy to study the dynamics and structure of molecules.
    • The results from these studies have contributed to the fields of molecular biology, materials science, biomedical diagnostics, and analytical chemistry .

    Detection of Free Radicals

    • Trityl radicals have been used for detecting free radicals by low-frequency ESR .
    • This method has been used to study various biological and chemical systems where free radicals are involved .

    Three-Dimensional High Resolution ESR Imaging

    • Trityl radicals have been used in three-dimensional high resolution ESR imaging .
    • This technique has been used in various fields, including biomedical research .

    Quantification of Oxygen-Guided Radiation Therapy

    • Trityl radicals have been used for quantification of oxygen-guided radiation therapy by ESR imaging .
    • The results from these studies have contributed to the development of more effective radiation therapies .

    Evaluation of Redox Status and Oxygenation

    • Trityl radicals have been used for simultaneous evaluation of redox status and oxygenation .
    • This method has been used in various fields, including biomedical research and environmental science .

    Protection of Functional Groups in Organic Synthesis

    • Trityl moieties have been used for the protection of various functional groups such as thiols, amines, and alcohols in organic synthesis .
    • The trityl group acts as a protective group that can be selectively removed under certain conditions .
    • This application is particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

    Catalyst for C–C Bond Formation

    • Trityl cations have been used as a catalyst for C–C bond formation .
    • In this application, the trityl cation acts as a Lewis acid that can activate substrates for nucleophilic attack, facilitating the formation of C–C bonds .
    • This method has been used in various fields of organic synthesis .

    Dye Chemistry

    • Trityl cations have been used in dye chemistry .
    • In this application, the trityl cations are used as chromophores, the part of the molecule responsible for its color .
    • This method has been used in the development of new dyes and pigments .

    Polymer and Peptide Synthesis

    • Trityl cations have been used in polymer and peptide synthesis .
    • In this application, the trityl group is used as a protecting group for the amino acids’ functional group in the production of peptides .
    • This method has been used in the development of new polymers and peptides .

    Chiral Catalyst

    • Trityl cations have been used as chiral catalysts .
    • In this application, the trityl cation is used to induce chirality in a reaction, leading to the formation of chiral products .
    • This method has been used in various fields of organic synthesis .

    Activity-Based Probes

    • Trityl cations have been used as activity-based probes .
    • In this application, the trityl group is attached to a molecule of interest, and its activity is studied .
    • This method has been used in various fields, including biochemistry and molecular biology .

    Photochemical Reactions

    • Trityl cations have been used in photochemical reactions .
    • In this application, the trityl group is used as a photosensitizer, which absorbs light and transfers energy to other molecules .
    • This method has been used in various fields, including organic synthesis and materials science .

    Oxidation and Reduction Reagent

    • Trityl cations have been used as oxidation and reduction reagents .
    • In this application, the trityl group is used to either donate or accept electrons, facilitating oxidation-reduction reactions .
    • This method has been used in various fields of organic synthesis .

    Carbohydrate Chemistry

    • Trityl moieties are usually used in carbohydrate chemistry .
    • In this application, the trityl group is used as a protecting group for chemoselective protection of numerous functional groups .
    • This method has been used in various fields of organic synthesis .

    Olefin Polymerization Reactions

    • Trityl cations have been extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .
    • In this application, the trityl group is used to initiate the polymerization of olefins .
    • This method has been used in the development of new polymers .

    Hydride Abstraction Reactions

    • Possibly, the trityl cation is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .
    • In this application, the trityl group is used to abstract a hydride ion from a molecule, facilitating various chemical transformations .
    • This method has been used in various fields of organic synthesis .

    Protection of Amino Acids’ Functional Group in the Production of Peptides

    • The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides .
    • In this application, the trityl group is used as a protecting group for the amino acids’ functional group in the production of peptides .
    • This method has been used in the development of new peptides .

Safety And Hazards

“N2-Tritylcandesartan” is intended for research use only and is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKRZXGJFVQTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Tritylcandesartan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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